N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound that belongs to the class of oxalamides This compound is characterized by the presence of a quinoline ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Formation of the Oxalamide Linkage: The final step involves the reaction of the quinoline derivative with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. The quinoline ring is known to interact with DNA and enzymes, leading to the inhibition of essential biological processes. The hydroxyethyl group enhances its solubility and facilitates its interaction with cellular components. The compound may also inhibit specific signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the oxalamide linkage.
Oxalamide: A simpler compound with the oxalamide linkage but without the quinoline ring.
Hydroxyethylquinoline: A compound with the hydroxyethyl group attached to the quinoline ring but lacking the oxalamide linkage.
Uniqueness
N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide is unique due to the combination of the quinoline ring, hydroxyethyl group, and oxalamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-8-12(10-4-2-3-5-11(10)16-9)17-14(20)13(19)15-6-7-18/h2-5,8,18H,6-7H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALYXBZUNIKHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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